Dibromobis[(propan-2-yl)oxy]silane
Description
Dibromobis[(propan-2-yl)oxy]silane (chemical formula: SiBr₂(OCH(CH₃)₂)₂) is a tetrahedral silicon-based compound featuring two bromine atoms and two isopropoxy [(propan-2-yl)oxy] groups. This structure imparts unique reactivity due to the electron-withdrawing bromine substituents and the steric bulk of the isopropoxy ligands. The compound is primarily utilized as a precursor in organosilicon synthesis, where its bromine atoms facilitate nucleophilic substitution reactions, enabling the formation of silicon-containing polymers or functionalized silanes .
Properties
CAS No. |
92713-64-9 |
|---|---|
Molecular Formula |
C6H14Br2O2Si |
Molecular Weight |
306.07 g/mol |
IUPAC Name |
dibromo-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C6H14Br2O2Si/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 |
InChI Key |
GRSZJDAXSVBXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[Si](OC(C)C)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibromobis[(propan-2-yl)oxy]silane typically involves the reaction of silicon tetrachloride with isopropanol in the presence of a base, followed by bromination. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Dibromobis[(propan-2-yl)oxy]silane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrogen bromide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water or aqueous solutions: For hydrolysis reactions.
Oxidizing or reducing agents: Depending on the desired transformation.
Major Products:
Substitution Products: Depending on the nucleophile used.
Silanols: From hydrolysis reactions.
Various oxidized or reduced forms: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Dibromobis[(propan-2-yl)oxy]silane is used as a precursor in the synthesis of other organosilicon compounds. It is also utilized in the development of new materials with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism by which Dibromobis[(propan-2-yl)oxy]silane exerts its effects is primarily through its reactivity with nucleophiles and its ability to form stable bonds with other molecules. The silicon atom in the compound acts as a central point for various chemical transformations, facilitating the formation of new compounds with desired properties.
Comparison with Similar Compounds
Hexamethyldisiloxane
Hexamethyldisiloxane (HMDSO) is a linear siloxane with two trimethylsilyl groups linked by an oxygen atom. Its low reactivity and thermal stability make it a preferred solvent in silicone manufacturing and a carrier fluid in cosmetics . In contrast, this compound exhibits higher reactivity due to bromine’s polarizability and weaker Si–Br bonds compared to Si–O or Si–C bonds in HMDSO. This reactivity difference highlights this compound’s utility in dynamic synthesis pathways, such as halogen exchange reactions.
Dichlorobis(isopropoxy)silane
Replacing bromine with chlorine in Dichlorobis(isopropoxy)silane reduces molecular weight and alters reactivity. The Si–Cl bond (bond energy ~464 kJ/mol) is stronger than Si–Br (~381 kJ/mol), making the chloro derivative less reactive in nucleophilic substitutions. However, both compounds share steric hindrance from isopropoxy groups, which can slow hydrolysis or substitution kinetics.
Research Findings and Key Insights
Reactivity Trends : Brominated silanes like this compound undergo faster nucleophilic substitutions than chlorinated or methylated analogs, enabling efficient synthesis of silicon-based polymers or hybrid materials .
Steric Effects : The isopropoxy groups introduce steric bulk, which may limit access to the silicon center but enhance thermal stability by reducing unwanted side reactions.
Applications : this compound’s high reactivity positions it as a valuable intermediate in pharmaceuticals and advanced materials, whereas HMDSO’s inertness suits industrial solvents and lubricants.
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